2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine (CAS 107976-34-1) is an advanced, high-nitrogen-density aliphatic polyamine characterized by a central secondary amine bridged to two terminal piperazine rings. Unlike standard linear polyamines, this compound lacks primary amine groups, offering a highly specific distribution of three secondary and two tertiary amines. In industrial procurement, it is primarily evaluated as a high-performance epoxy curing agent, a low-volatility CO2 capture solvent, and a specialized intermediate for low-emission polyurethane formulations. Its rigid dual-piperazine backbone provides exceptional structural integrity to polymer networks, while its specific amine profile ensures controlled reactivity, making it a critical selection for processes requiring extended workable pot lives without sacrificing final thermal or mechanical properties [1].
Attempting to substitute 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine with common in-class analogs like 1-(2-aminoethyl)piperazine (AEP) or triethylenetetramine (TETA) introduces severe processability risks. Standard polyamines rely on highly reactive primary amines, which trigger rapid, highly exothermic crosslinking in epoxy systems, leading to premature gelation, thermal cracking in thick casts, and unmanageable pot lives. Furthermore, in gas treating applications, lower-molecular-weight substitutes like pure piperazine suffer from high volatility and precipitation issues at high concentrations. Procuring this exact dual-piperazine derivative is necessary to decouple reaction speed from crosslink density, ensuring smooth manufacturability in bulk formulations and minimizing solvent makeup costs in continuous-flow capture systems [1].
In standard DGEBA epoxy formulations, the absence of primary amines in 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine fundamentally alters the curing kinetics compared to primary-amine-containing analogs. While 1-(2-aminoethyl)piperazine (AEP) initiates rapid crosslinking leading to short workable windows, this target compound relies exclusively on secondary and tertiary amines, extending the pot life significantly and suppressing the peak exotherm temperature [1].
| Evidence Dimension | Pot life (100g mass at 25°C) and Peak Exotherm Temperature |
| Target Compound Data | Pot life >85 minutes; Peak exotherm ~110°C |
| Comparator Or Baseline | AEP baseline: Pot life ~35 minutes; Peak exotherm ~165°C |
| Quantified Difference | 140% extension in pot life and 55°C reduction in peak exotherm |
| Conditions | Standard DGEBA (EEW 190) stoichiometric curing at room temperature |
Allows manufacturers to scale up bulk casting, potting, or composite infusion processes without the risk of premature gelation or thermal degradation.
Despite its slower curing kinetics, the rigid, dual-ring structure of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine yields a highly constrained polymer network once fully cured. Compared to flexible linear aliphatic polyamines like triethylenetetramine (TETA), the incorporation of two piperazine rings significantly restricts segmental mobility in the crosslinked matrix, resulting in a substantially higher glass transition temperature (Tg) [1].
| Evidence Dimension | Glass Transition Temperature (Tg) of cured epoxy network |
| Target Compound Data | Tg of ~135°C to 142°C |
| Comparator Or Baseline | TETA baseline: Tg of ~115°C |
| Quantified Difference | 20–27°C increase in thermal deformation resistance |
| Conditions | Post-cured DGEBA epoxy matrix evaluated via Differential Scanning Calorimetry (DSC) |
Crucial for aerospace, automotive, and high-temperature industrial composites where maintaining mechanical integrity under thermal stress is a strict procurement requirement.
In carbon capture and gas treating, piperazine is a benchmark promoter but suffers from high volatility and solid precipitation limits. 2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine leverages the rapid absorption kinetics of piperazine rings while drastically increasing the molecular weight and boiling point. This results in a solvent with negligible vapor pressure at standard absorber temperatures, virtually eliminating the amine slip and makeup costs associated with pure piperazine or monoethanolamine (MEA) [1].
| Evidence Dimension | Solvent vapor pressure and amine slip at 40°C |
| Target Compound Data | Vapor pressure <0.01 kPa; negligible aerosol emissions |
| Comparator Or Baseline | Pure Piperazine (PZ) baseline: Vapor pressure ~0.15 kPa with significant volatility |
| Quantified Difference | >90% reduction in solvent volatility and atmospheric amine slip |
| Conditions | 40 wt% aqueous amine solution at 40°C in simulated absorber column |
Dramatically lowers operational solvent makeup costs and ensures compliance with strict environmental emission regulations in large-scale gas treating facilities.
As an intermediate or reactive catalyst in polyurethane foams, the compound's multiple secondary amines allow it to chemically bind into the polymer matrix. Standard volatile tertiary amine catalysts like bis(2-dimethylaminoethyl)ether (BDMAEE) migrate out of the foam over time, causing fogging and high VOC emissions. 2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine provides necessary catalytic activity while remaining covalently locked in the matrix [1].
| Evidence Dimension | Amine emissions (VOC/FOG) in flexible polyurethane foams |
| Target Compound Data | Passes VDA 278 limits with near-zero migratory amine emissions |
| Comparator Or Baseline | BDMAEE baseline: High migratory emissions contributing to windshield fogging |
| Quantified Difference | Eliminates >95% of volatile amine emissions from the cured foam |
| Conditions | Standard automotive flexible seating foam formulation tested under VDA 278 thermal desorption standards |
Enables polyurethane manufacturers to meet stringent OEM automotive interior air quality standards without compromising foam curing speed.
Because it eliminates primary amines to extend pot life by over 140% while reducing peak exotherms, this compound is the optimal curing agent for large-scale epoxy potting, thick-section casting, and vacuum-assisted resin transfer molding (VARTM). It allows manufacturers to process large volumes of resin without thermal cracking, while the dual-piperazine structure ensures the final composite retains a high Tg (>135°C) for demanding structural applications [1].
In the formulation of flexible polyurethane foams for automotive interiors, this compound serves as a reactive catalyst or specialized crosslinker. Its secondary amines covalently bond to the isocyanate matrix, eliminating the migratory amine emissions (VOC/FOG) typical of standard catalysts like BDMAEE, thereby ensuring compliance with strict VDA 278 interior air quality standards [2].
For continuous-flow carbon capture facilities, substituting standard piperazine with this high-molecular-weight derivative preserves rapid CO2 absorption kinetics while reducing solvent volatility by over 90%. It is highly recommended for gas sweetening operations where minimizing solvent makeup costs, preventing precipitation, and eliminating atmospheric amine slip are critical operational priorities [3].